molecular formula C11H9NO3 B1355483 6-Methoxyquinoline-3-carboxylic acid CAS No. 71082-47-8

6-Methoxyquinoline-3-carboxylic acid

Cat. No. B1355483
CAS RN: 71082-47-8
M. Wt: 203.19 g/mol
InChI Key: QSFFBQNKTUMKNW-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-3-carboxylic acid is a heterocyclic compound with the empirical formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . It is also known by the synonym 3-Carboxy-6-methoxyquinoline . This compound features a quinoline ring system with a carboxylic acid group at position 3 and a methoxy group at position 6.


Physical And Chemical Properties Analysis

  • Melting Point : 6-Methoxyquinoline-3-carboxylic acid has a melting point of approximately 273°C .

Scientific Research Applications

Novel Fluorophore Applications

6-Methoxyquinoline-3-carboxylic acid demonstrates promise in biomedical analysis as a novel fluorophore. It exhibits strong fluorescence in a wide pH range, making it suitable for various aqueous media. Its stability against light and heat is notable, with no degradation observed under strenuous conditions. This compound also shows potential as a fluorescent labeling reagent for carboxylic acids, demonstrating its versatility in scientific applications (Hirano et al., 2004).

Applications in Synthesis of Quinoline Derivatives

6-Methoxyquinoline-3-carboxylic acid is used in synthesizing quinoline derivatives, which are important in developing serotonergic lead structures. These compounds have shown reasonable affinity in certain biomedical contexts, suggesting their potential in drug discovery and molecular biology research (Hanna-Elias et al., 2009).

Photophysical Properties in Solution

The photophysical properties of 6-Methoxyquinoline and related compounds have been studied extensively. These studies include investigations into their absorption and fluorescence spectra as a function of pH, providing insights into their chemical behavior in various environments. Such research is crucial for developing new materials and understanding chemical reactions in different states (Poizat et al., 2004).

Enantiopure Synthesis for Nuclear Receptor Modulators

6-Methoxyquinoline-3-carboxylic acid is involved in the synthesis of enantiopure compounds, which are significant in modulating nuclear receptors. This application is particularly relevant in medicinal chemistry, where stereochemistry plays a crucial role in drug efficacy and safety (Forró et al., 2016).

Biological Effects on Mice Behavior

Research has also explored the effects of tetrahydroisoquinoline-3-carboxylic acids, related to 6-Methoxyquinoline-3-carboxylic acid, on the behavior of mice. These studies contribute to our understanding of how certain chemical compounds can influence neurological processes and behavior (Nakagawa et al., 1996).

Antimicrobial and Antituberculosis Activities

6-Methoxyquinoline derivatives have been synthesized and studied for their antimicrobial activities. These compounds show potential in combating various bacterial infections, including tuberculosis, highlighting their significance in developing new antimicrobial agents (Patel & Patel, 2010).

properties

IUPAC Name

6-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-2-3-10-7(5-9)4-8(6-12-10)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFFBQNKTUMKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557847
Record name 6-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyquinoline-3-carboxylic acid

CAS RN

71082-47-8
Record name 6-Methoxyquinoline-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71082-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-methoxy-3-ethoxycarbonylquinoline (Step D, 6 g, 0.026 mol) in EtOH (65 mL) was added at RT a 2N aqueous solution of NaOH (26 mL, 0.052 mol). The reaction mixture was stirred at RT overnight. After concentration under vacuum, the mixture was acidified with 1N HCl and the resulting solid was filtered off, washed with water and dried over P2O5 to give 6-methoxy-3-carboxyquinoline.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Methoxyquinoline-3-carboxylic acid was prepared from p-anisidine using the methods of Erickson (J. Med. Chem., 1979, 22, 7, 816–823). A solution of 6-methoxyquinoline-3-carboxylic acid hydrochloride (500 mg, 2.09 mmol) in thionyl chloride (25 mL) was heated at reflux for 1 hour. After this time the excess thionyl chloride was removed by distillation and the remaining solid dried under vacuum. The solid was suspended in dichloromethane (25 mL) and treated with trans-4-methylcyclohexylamine hydrochloride (368 mg, 2.46 mmol), pyridine (5 mL), and triethylamine (0.345 mL). The reaction was stirred at ambient temperature overnight. After this time the reaction mixture was diluted with diethyl ether (200 mL) and the resulting organic solution washed with 1 N NaOH (3×50 mL) and then brine (1×). The organic solution was then dried over anhydrous MgSO4, filtered, and concentrated to a solid. Chromatography of the crude product through a Biotage silica cartridge (8×4 cm i.d.) using a gradient of hexane to 50% ethyl acetate (in hexane) afforded 100 mg (16%) of 419:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-methoxyquinoline-3-carboxylic acid hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
368 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0.345 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
16%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
A Hanna-Elias, DT Manallack… - Australian journal of …, 2009 - CSIRO Publishing
… The product, 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (6), was isolated in 95% yield … 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (6) (1.96 g, 8.9 mmol) was heated at reflux …
Number of citations: 9 www.publish.csiro.au
NM Sukhova, TV Lapina, MY Lidak - Chemistry of Heterocyclic …, 1983 - Springer
… 2-[2'-(5"-Nitro-2"-furyl)vinyl]-4-hydroxy-6-methoxyquinoline-3-carboxylic Acid (XI). A. A mixture of 2.61 g (0.01 mole) of quinoline VIII, 1.41 g (0.01 mole) of 5-nitrofurfural, and 25 ml of …
Number of citations: 7 link.springer.com
WO Kermack, NE Storey - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
4-Anilinoquinoline-3-carboxylic acid and its derivatives are cyclized in concentrated sulphuric acid to the corresponding 4-hydroxyquinolino-(4’: 3’-2: 3) quinolines (I; R= OH), and with …
Number of citations: 1 pubs.rsc.org
G Schäfer, T Fleischer, N Blumer, M Udry… - … Process Research & …, 2022 - ACS Publications
… A 5 L double-jacketed glass reactor was charged with 6-methoxyquinoline-3-carboxylic acid (10) (129 g, 0.45 mol, 1.00 equiv) and suspended in MeCN (0.9 L, 7 vol). Imidazole (62 g, …
Number of citations: 1 pubs.acs.org
R Reddyrajula, U Dalimba - ChemistrySelect, 2019 - Wiley Online Library
… ) functionality in intermediate (2) was oxidized to a carboxylic acid (-COOH) group using oxone (potassium peroxymonosulfate) to get 2-chloro-6-methoxyquinoline-3-carboxylic acid (8) …
O Meth-Cohn - South African Journal of Chemistry, 1987 - journals.co.za
… 2-Methyl-6-methoxyquinoline-3carboxylic acid was made by the method of Adams and his … 2-Methyl-6-methoxyquinoline-3-carboxylic acid (5) (2,17 g; 0 ,0 1 mol) was added to a mixture …
Number of citations: 0 journals.co.za
CC Price, RM Roberts - Journal of the American Chemical Society, 1946 - ACS Publications
… The hot solution was filtered through a fluted funnel and 4-hydroxy-6-methoxyquinoline-3-carboxylic acid crystallized as the filtrate cooled, m. …
Number of citations: 175 pubs.acs.org
AR Syniugin, OV Ostrynska, MO Chekanov… - Journal of Enzyme …, 2016 - Taylor & Francis
In this article, the derivatives of 3-quinoline carboxylic acid were studied as inhibitors of protein kinase CK2. Forty-three new compounds were synthesized. Among them 22 compounds …
Number of citations: 30 www.tandfonline.com
CA Boateng, OM Bakare, J Zhan… - Journal of medicinal …, 2015 - ACS Publications
… Compound 30 was synthesized according to general method A using 10c (290 mg, 1.04 mmol) and commercially available 6-methoxyquinoline-3-carboxylic acid (211 mg, 1.04 mmol). …
Number of citations: 53 pubs.acs.org
B Medapi, P Suryadevara, J Renuka, JP Sridevi… - European journal of …, 2015 - Elsevier
Mycobacterial DNA gyrase B subunit has been identified to be one of the potentially underexploited drug targets in the field of antitubercular drug discovery. In the present study, we …
Number of citations: 48 www.sciencedirect.com

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